CAY10650

描述

CAY10650 is a highly potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), with an inhibitory concentration (IC50) value of 12 nanomolar . Cytosolic phospholipase A2 alpha specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .

准备方法

目前公开的文献中没有详细介绍 CAY10650 的合成路线和反应条件。 已知该化合物是通过一系列有机反应合成,包括吲哚衍生物的形成以及随后的官能团修饰 。 工业生产方法通常涉及多步骤有机合成、纯化和表征,以确保高纯度和效力 .

化学反应分析

CAY10650 经历了各种化学反应,主要集中在它与磷脂酶的相互作用。 已知该化合物可抑制中性粒细胞中脂滴的形成和前列腺素 E2 (PGE2) 的分泌 。 这些反应中常用的试剂和条件包括有机溶剂(如二甲基亚砜 (DMSO))和磷酸盐缓冲盐水 (PBS),在特定的 pH 值下 。 这些反应产生的主要产物通常是靶酶的抑制形式以及炎症介质水平的降低 .

科学研究应用

Inflammation Studies

CAY10650 has been extensively utilized in research focused on inflammation, particularly in models of keratitis and other ocular conditions.

- Case Study : In a study involving Chinese hamsters infected with Acanthamoeba castellanii-laden contact lenses, treatment with this compound significantly reduced the severity of keratitis compared to control groups. Histopathological examinations revealed minimal inflammation and normal corneal epithelium in treated animals .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Keratitis Model | Chinese Hamsters | Topical application of 50 μg/5 μl | Reduced inflammation and keratitis severity |

Neuroprotection

Recent studies have highlighted the neuroprotective effects of this compound in models of intracerebral hemorrhage (ICH).

- Case Study : In a rat model of ICH, administration of this compound at a dosage of 10 mg/kg via intraperitoneal injection resulted in improved outcomes related to lipid droplet formation and inflammation . This suggests that this compound may serve as a therapeutic agent for conditions involving neuroinflammation.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Intracerebral Hemorrhage Model | Rats | 10 mg/kg daily | Reduced lipid droplet formation |

Cellular Mechanisms

This compound has been employed to elucidate cellular mechanisms involving phospholipase A2 activity.

- Case Study : In experiments assessing ferroptosis, this compound treatment led to a reduction in lipid reactive oxygen species (ROS) levels and cell death under mechanical confinement conditions, indicating its role in modulating cell death pathways .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Ferroptosis Induction | Cell Culture | Concentration not specified | Reduced lipid ROS and cell death |

Monocyte Chemotaxis

The role of this compound in monocyte chemotaxis has also been explored.

- Case Study : Research demonstrated that this compound did not affect monocyte migration towards specific chemotactic signals, indicating its selective inhibition properties . This finding is crucial for understanding immune responses and potential therapeutic applications.

| Study | Model | Outcome |

|---|---|---|

| Monocyte Chemotaxis Study | Human Monocytes | No effect on migration towards hrANXA1 |

Summary Table of Applications

The following table summarizes the key applications and findings related to this compound:

| Application Area | Model Type | Key Findings |

|---|---|---|

| Inflammation | Ocular (Keratitis) | Reduced severity and inflammation |

| Neuroprotection | Intracerebral Hemorrhage (Rats) | Improved outcomes related to lipid metabolism |

| Cellular Mechanisms | Ferroptosis (Cell Culture) | Reduced lipid ROS levels and cell death |

| Immune Response | Monocyte Chemotaxis | No effect on migration towards specific signals |

作用机制

CAY10650 通过特异性抑制胞质磷脂酶 A2 α (cPLA2α) 发挥其作用。 该酶催化花生四烯酸从膜磷脂中水解下来,导致产生促炎介质,如前列腺素和白三烯 。 通过抑制 cPLA2α,this compound 降低了这些介质的水平,从而发挥强烈的抗炎作用 。 所涉及的分子靶标和途径包括抑制脂滴的形成和抑制前列腺素 E2 的分泌 .

相似化合物的比较

生物活性

CAY10650 is a selective inhibitor of cytosolic phospholipase A2 (cPLA2α), a critical enzyme involved in the hydrolysis of membrane phospholipids to release arachidonic acid, which is a precursor for various bioactive lipid mediators. This compound has been studied for its potential therapeutic applications in inflammatory diseases and other pathological conditions. Below is an overview of its biological activity, supported by case studies and research findings.

This compound exhibits potent inhibition of cPLA2α with an IC50 value of approximately 12 nM, indicating its high efficacy in blocking the enzyme's activity . By inhibiting cPLA2α, this compound reduces the production of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandins and leukotrienes. This mechanism underlies its potential application in treating inflammatory conditions.

In Vitro Studies

In vitro experiments have demonstrated that this compound does not significantly affect monocyte chemotaxis towards human recombinant annexin A1 (hrANXA1), suggesting that its inhibitory effects are selective and context-dependent . For example, while other inhibitors like bromoenol lactone affected monocyte migration, this compound did not alter the chemotactic response to hrANXA1, indicating a specific role for iPLA2 rather than cPLA2 in this pathway.

In Vivo Studies

This compound has been utilized in various animal models to assess its biological effects:

- Zymosan-Induced Peritonitis : In studies involving zymosan-induced peritonitis, this compound was administered at a dose of 10 mg/kg. Results indicated a significant reduction in inflammatory mediator levels, demonstrating its anti-inflammatory properties .

- Intracerebral Hemorrhage (ICH) : In a model of ICH, administration of this compound resulted in decreased lipid droplet formation associated with inflammation. This suggests that this compound may mitigate secondary brain injury through its effects on lipid metabolism and inflammation .

Case Studies

Case studies have illustrated the efficacy of this compound in specific pathological contexts:

- Case Study 1 : In a murine model of polymicrobial sepsis, this compound was shown to improve survival rates and reduce systemic inflammation markers when administered post-surgery. The study highlighted its potential as a therapeutic agent in sepsis management .

- Case Study 2 : Another investigation focused on the effects of this compound on macrophage activation and CD8+ T cell responses in ApoC3TG mice. The results revealed enhanced antitumor activity mediated by macrophage activation when treated with this compound, suggesting its role in modulating immune responses .

Summary Table of Biological Activities

属性

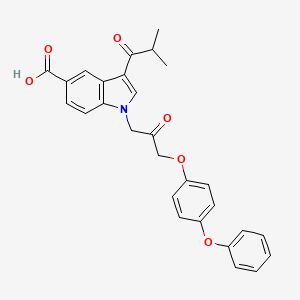

IUPAC Name |

3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CAY10650?

A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.

Q2: How does this compound affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?

A2: The research by [] demonstrates that this compound significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, this compound disrupts this signaling cascade and ultimately reduces ANP secretion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。